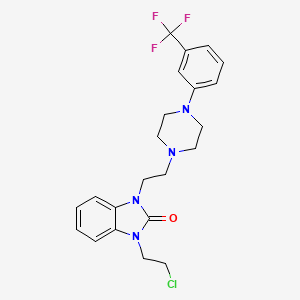
N-Chloroethyl Flibanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloroethyl Flibanserin is a derivative of Flibanserin, a compound initially developed as an antidepressant but later repurposed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . Flibanserin acts as a serotonin receptor modulator, displaying agonist activity on 5-HT1A receptors and antagonist activity on 5-HT2A receptors . The N-Chloroethyl derivative is of interest due to its potential enhanced pharmacological properties and unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroethyl Flibanserin typically involves the chlorination of the ethyl group attached to the piperazine ring of Flibanserin. This can be achieved through the reaction of Flibanserin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve Flibanserin in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution.
- Reflux the mixture for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Chloroethyl Flibanserin can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of N-formyl Flibanserin or N-carboxyethyl Flibanserin.
Reduction: Formation of N-ethyl Flibanserin.
Substitution: Formation of N-azidoethyl Flibanserin or N-thioethyl Flibanserin.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on serotonin receptors and neurotransmitter modulation.
Medicine: Investigated for its potential use in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy and safety profiles
Mechanism of Action
The mechanism of action of N-Chloroethyl Flibanserin is similar to that of Flibanserin, involving modulation of serotonin receptors. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This dual activity results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine levels . These neurotransmitter changes are believed to contribute to its therapeutic effects in treating hypoactive sexual desire disorder.
Comparison with Similar Compounds
Similar Compounds
Flibanserin: The parent compound, used for treating hypoactive sexual desire disorder.
Bremelanotide: Another drug used for treating hypoactive sexual desire disorder, but with a different mechanism of action involving melanocortin receptors.
Uniqueness
N-Chloroethyl Flibanserin is unique due to the presence of the chloroethyl group, which can enhance its pharmacological properties and chemical reactivity. This modification may result in improved efficacy, reduced side effects, or novel therapeutic applications compared to Flibanserin and other similar compounds .
Properties
Molecular Formula |
C22H24ClF3N4O |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one |
InChI |
InChI=1S/C22H24ClF3N4O/c23-8-9-29-19-6-1-2-7-20(19)30(21(29)31)15-12-27-10-13-28(14-11-27)18-5-3-4-17(16-18)22(24,25)26/h1-7,16H,8-15H2 |
InChI Key |
ZCYYCFYJEZJWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CCCl)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
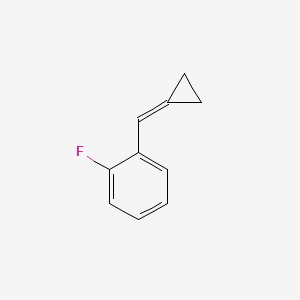
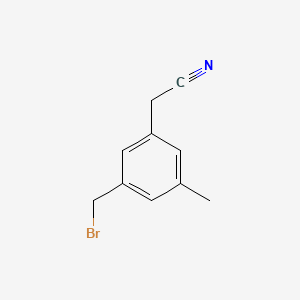
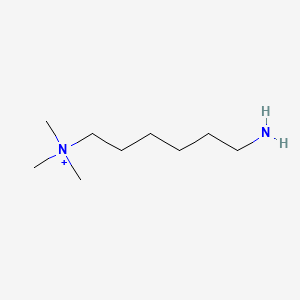
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)

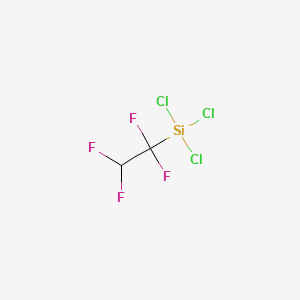
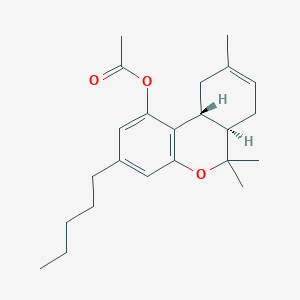

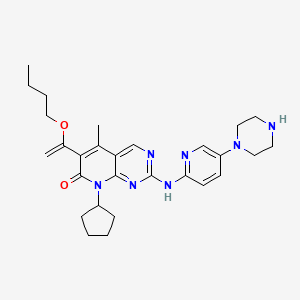
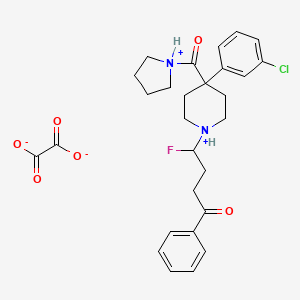
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
